molecular formula C13H13N3O3 B12935609 3,4-dimethoxy-N-pyrimidin-2-ylbenzamide CAS No. 544433-38-7

3,4-dimethoxy-N-pyrimidin-2-ylbenzamide

Katalognummer: B12935609
CAS-Nummer: 544433-38-7
Molekulargewicht: 259.26 g/mol
InChI-Schlüssel: LLXPHBIGDYCIHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a benzamide group substituted with methoxy groups at the 3 and 4 positions and a pyrimidin-2-yl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE typically involves the reaction of 3,4-dimethoxybenzoic acid with pyrimidin-2-amine. The reaction is carried out under optimized conditions to ensure a high yield. For instance, the reaction can be catalyzed by using reagents such as sodium hydroxide or ethoxide . The compound is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry .

Industrial Production Methods

While specific industrial production methods for 3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to and inhibits the signaling pathways that bacteria use for communication. This disruption prevents the formation of biofilms and reduces bacterial resistance . Molecular docking studies have shown strong interactions with target proteins, confirming its potential as an effective inhibitor .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit quorum sensing and disrupt biofilm formation sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

544433-38-7

Molekularformel

C13H13N3O3

Molekulargewicht

259.26 g/mol

IUPAC-Name

3,4-dimethoxy-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C13H13N3O3/c1-18-10-5-4-9(8-11(10)19-2)12(17)16-13-14-6-3-7-15-13/h3-8H,1-2H3,(H,14,15,16,17)

InChI-Schlüssel

LLXPHBIGDYCIHD-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC=CC=N2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.